1-Methyl-6,7-dihydro-1H-indol-5(4H)-one
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Overview
Description
1-Methyl-6,7-dihydro-1H-indol-5(4H)-one is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6,7-dihydro-1H-indol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce more saturated indole derivatives.
Scientific Research Applications
1-Methyl-6,7-dihydro-1H-indol-5(4H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6,7-dihydro-1H-indol-5(4H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
1-Methylindole: A methylated derivative of indole with similar properties.
6,7-Dihydroindole: A partially saturated indole derivative with unique chemical properties.
Uniqueness
1-Methyl-6,7-dihydro-1H-indol-5(4H)-one is unique due to its specific substitution pattern and structural features, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct chemical and biological properties that make it valuable for specific applications.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-methyl-6,7-dihydro-4H-indol-5-one |
InChI |
InChI=1S/C9H11NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h4-5H,2-3,6H2,1H3 |
InChI Key |
KMUDSLDTARILBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1CCC(=O)C2 |
Origin of Product |
United States |
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